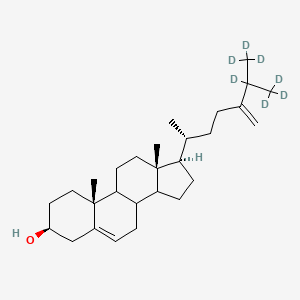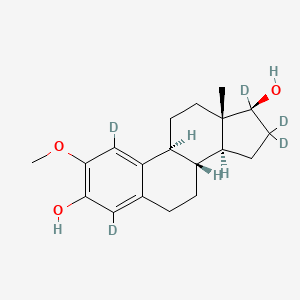
1-(3-Chlorophenyl)piperazine HCl (d8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)piperazine HCl (d8) is a deuterated form of 1-(3-Chlorophenyl)piperazine hydrochloride, a compound known for its use in scientific research and as a metabolite of certain antidepressant medications such as trazodone and nefazodone . The deuterated version, which contains deuterium atoms, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass.
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)piperazine HCl (d8) typically involves the following steps:
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride.
Condensation with 3-Chloroaniline: The resulting bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline to form 1-(3-Chlorophenyl)piperazine hydrochloride.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)piperazine HCl (d8) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)piperazine HCl (d8) has a wide range of applications in scientific research:
Analytical Chemistry: It is used as an internal standard for quantifying 1-(3-Chlorophenyl)piperazine levels in biological samples using techniques like GC-MS and LC-MS/MS.
Toxicology: It is used in toxicological studies to understand the metabolism and effects of designer drugs and antidepressants.
Mécanisme D'action
1-(3-Chlorophenyl)piperazine HCl (d8) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist, mimicking the effects of serotonin and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release and receptor activity, affecting mood, appetite, and other behaviors.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine HCl (d8) is unique due to its deuterated nature, which provides stability and makes it an excellent internal standard. Similar compounds include:
1-(2-Chlorophenyl)piperazine: Another chlorinated piperazine with similar pharmacological properties.
1-(4-Chlorophenyl)piperazine: Differing in the position of the chlorine atom, affecting its receptor binding affinity.
1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other designer drugs.
These compounds share structural similarities but differ in their specific interactions with biological targets and their applications in research.
Propriétés
Numéro CAS |
1313393-63-3 |
|---|---|
Formule moléculaire |
C10H14Cl2N2 |
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
Clé InChI |
MHXPYWFZULXYHT-HXCXULITSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
13078-15-4 (unlabelled) 1189923-43-0 (base) |
Synonymes |
1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl |
Étiquette |
Piperazine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)



